![molecular formula C16H10Cl2N2O3S B11769848 3,6-Dichloro-N-(4-methyl-3-nitrophenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11769848.png)
3,6-Dichloro-N-(4-methyl-3-nitrophenyl)benzo[b]thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dichloro-N-(4-methyl-3-nitrophenyl)benzo[b]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzo[b]thiophene derivatives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-N-(4-methyl-3-nitrophenyl)benzo[b]thiophene-2-carboxamide typically involves the following steps:
Formation of the Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
3,6-Dichloro-N-(4-methyl-3-nitrophenyl)benzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 3,6-Dichloro-N-(4-methyl-3-nitrophenyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
6-Chlorobenzo[d]thiazol-2-ylhydrazine carboxamide derivatives: These compounds also exhibit anti-inflammatory and analgesic activities.
Indole derivatives: Known for their anti-inflammatory and analgesic properties.
Uniqueness
3,6-Dichloro-N-(4-methyl-3-nitrophenyl)benzo[b]thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
属性
分子式 |
C16H10Cl2N2O3S |
|---|---|
分子量 |
381.2 g/mol |
IUPAC 名称 |
3,6-dichloro-N-(4-methyl-3-nitrophenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H10Cl2N2O3S/c1-8-2-4-10(7-12(8)20(22)23)19-16(21)15-14(18)11-5-3-9(17)6-13(11)24-15/h2-7H,1H3,(H,19,21) |
InChI 键 |
FNVZWKZYNLFCOO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


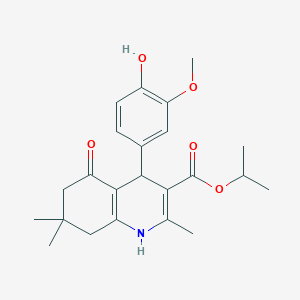
![4-Chloro-2-(methylthio)benzo[d]thiazole](/img/structure/B11769775.png)


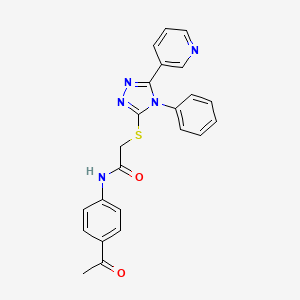
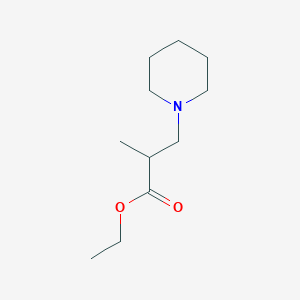
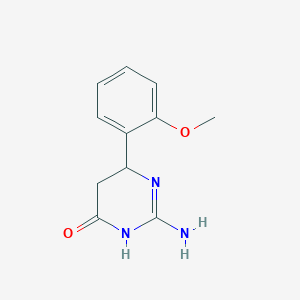
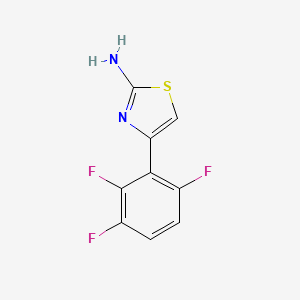
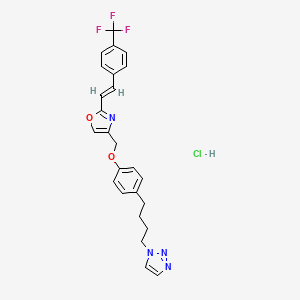

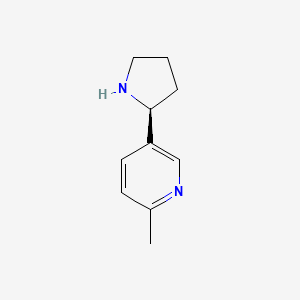
![3-Methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B11769821.png)
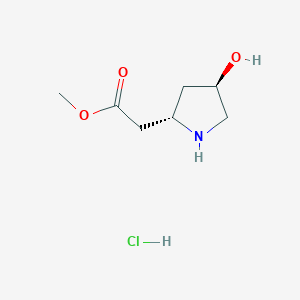
![1'-Benzyl-4'-methyl-[1,4'-bipiperidin]-4-one](/img/structure/B11769831.png)
